molecular formula C5H11F2N B12974873 4,4-Difluoropentan-2-amine

4,4-Difluoropentan-2-amine

Cat. No.: B12974873
M. Wt: 123.14 g/mol
InChI Key: FNNGSJSDHUFVPD-UHFFFAOYSA-N
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Description

4,4-Difluoropentan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, with an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 4,4-difluoropentan-2-ol, using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination without side reactions.

Industrial Production Methods: Industrial production of 4,4-Difluoropentan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: Reduction reactions can convert the amine group into an imine or other reduced forms.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of imines or secondary amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoropentan-2-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

4,4-difluoropentan-2-amine

InChI

InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3

InChI Key

FNNGSJSDHUFVPD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(F)F)N

Origin of Product

United States

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